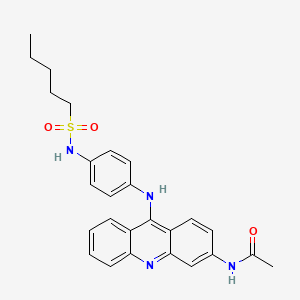
Pentanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, and a sulfonamide group, which is commonly found in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- typically involves multiple steps, starting with the preparation of the acridine derivative. One common method involves the reaction of 9-aminoacridine with acetic anhydride to form 9-acetamidoacridine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to introduce the sulfonamide group. The final step involves the reduction of the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to the presence of the acridine moiety.
Medicine: Investigated for its potential use in cancer therapy as it can intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific DNA sequences, particularly those rich in adenine-thymine (A-T) pairs, and induces double-stranded breaks .
Comparison with Similar Compounds
Similar Compounds
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]pentane-1-sulfonamide: Similar structure but with a methoxy group instead of an acetamido group.
N-[9-[4-(pentylsulfonylamino)anilino]acridin-3-yl]acetamide: Similar structure with variations in the sulfonamide and acridine moieties.
Uniqueness
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acridine and sulfonamide groups allows for a wide range of applications and interactions with biological molecules.
Properties
CAS No. |
53222-03-0 |
|---|---|
Molecular Formula |
C26H28N4O3S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[9-[4-(pentylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C26H28N4O3S/c1-3-4-7-16-34(32,33)30-20-12-10-19(11-13-20)28-26-22-8-5-6-9-24(22)29-25-17-21(27-18(2)31)14-15-23(25)26/h5-6,8-15,17,30H,3-4,7,16H2,1-2H3,(H,27,31)(H,28,29) |
InChI Key |
ARJMVZJVCUBKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















